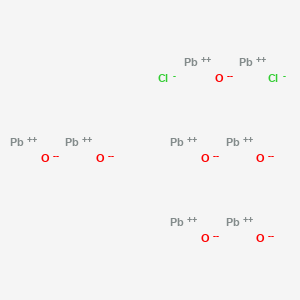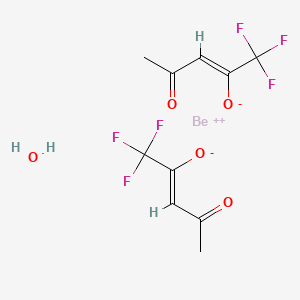
ESTANATO DE ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc stannate, also known as zinc tin oxide, is a compound with the chemical formula ZnSnO₃ or Zn₂SnO₄. It is a non-toxic, transparent, n-type semiconducting oxide material. Zinc stannate possesses unique physical and chemical properties, such as high electron mobility, high electrical conductivity, and attractive optical properties. These characteristics have garnered significant attention in recent decades .
Synthetic Routes and Reaction Conditions:
Hydrothermal Method: This method involves the reaction of zinc and tin precursors in an aqueous solution at high temperatures and pressures. It is known for producing well-defined nanostructures.
Chemical Precipitation: This involves the reaction of zinc and tin salts with a precipitating agent, resulting in the formation of zinc stannate nanoparticles.
Sol-Gel Method: This method involves the transition of a solution system from a liquid “sol” into a solid “gel” phase. It is widely used for producing thin films and coatings.
Solid-Phase Chemical Synthesis: This method involves the direct reaction of solid zinc and tin compounds at high temperatures.
Microwave Synthesis: This method uses microwave radiation to heat the reactants, resulting in rapid and uniform heating.
Industrial Production Methods:
Chemical Vapor Deposition: This method involves the deposition of zinc and tin precursors onto a substrate in the vapor phase, resulting in the formation of zinc stannate thin films.
Ion-Exchange Reactions: This method involves the exchange of ions between a solid and a liquid phase, resulting in the formation of zinc stannate.
Types of Reactions:
Oxidation: Zinc stannate can undergo oxidation reactions, where it reacts with oxygen to form various oxides.
Reduction: It can also undergo reduction reactions, where it gains electrons and reduces to a lower oxidation state.
Substitution: Zinc stannate can participate in substitution reactions, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents are commonly used in oxidation reactions.
Reducing Agents: Hydrogen, carbon monoxide, and other reducing agents are used in reduction reactions.
Substituting Agents: Various halides and other substituting agents are used in substitution reactions.
Major Products:
Oxides: Zinc oxide and tin oxide are common products of oxidation reactions.
Reduced Compounds: Various reduced forms of zinc and tin are products of reduction reactions.
Substituted Compounds: Various substituted zinc and tin compounds are products of substitution reactions.
Aplicaciones Científicas De Investigación
Zinc stannate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including photocatalysis and gas sensing.
Biology: Zinc stannate nanoparticles are used in biological imaging and as antibacterial agents.
Medicine: It is used in drug delivery systems and as a component in medical devices.
Industry: Zinc stannate is used in the production of lithium-ion batteries, solar cells, and flame retardants
Mecanismo De Acción
Target of Action
Zinc stannate, also known as zinc tin oxide (ZTO), is a ternary oxide that has unique physical and chemical properties . The primary targets of ZTO are the electronic and optical properties of materials in various fields, including solar cells, sensing, anode materials for lithium batteries, nanodevices, and catalysts .
Mode of Action
ZTO interacts with its targets primarily through its high electron mobility and high electrical conductivity . These properties allow ZTO to enhance the performance of devices in which it is used. For example, in solar cells, the high electron mobility of ZTO can improve the efficiency of electron transport, thereby increasing the overall efficiency of the solar cell .
Biochemical Pathways
For instance, in gas sensors, the high electron mobility and conductivity of ZTO can enhance the sensor’s sensitivity and response time .
Pharmacokinetics
The properties of zto, such as its stability and electron mobility, can affect its distribution and performance in the devices in which it is used .
Result of Action
The action of ZTO results in enhanced performance of the devices in which it is used. For example, in solar cells, the use of ZTO can lead to improved efficiency . In gas sensors, the use of ZTO can result in increased sensitivity and faster response times .
Action Environment
The action of ZTO can be influenced by environmental factors. For example, the synthesis of ZTO nanostructures typically involves an aqueous mixture of a zinc salt and stannic chloride, which is then reduced at 200-250°C in a high-pressure environment . These conditions can affect the properties of the resulting ZTO nanostructures, and thus their performance in various applications .
Análisis Bioquímico
Biochemical Properties
Zinc stannate plays a crucial role in biochemical reactions, particularly in interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with metalloproteins, which are proteins that contain a metal ion cofactor. The zinc ions in zinc stannate can bind to the active sites of these proteins, influencing their catalytic activity. Additionally, zinc stannate can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase, by providing zinc ions that are essential for the enzyme’s function .
Cellular Effects
Zinc stannate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, zinc stannate can activate signaling pathways related to cell proliferation and differentiation. It also affects the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress. Furthermore, zinc stannate can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of zinc stannate involves its interaction with biomolecules at the molecular level. Zinc stannate can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For example, zinc stannate can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access. Additionally, zinc stannate can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of zinc stannate can change over time. Zinc stannate is relatively stable, but it can undergo degradation under certain conditions, such as exposure to high temperatures or acidic environments. Long-term studies have shown that zinc stannate can have sustained effects on cellular function, including prolonged activation of antioxidant defense mechanisms and modulation of metabolic pathways. These temporal effects are crucial for understanding the long-term impact of zinc stannate on cellular health .
Dosage Effects in Animal Models
The effects of zinc stannate vary with different dosages in animal models. At low doses, zinc stannate can enhance cellular functions and promote antioxidant defense. At high doses, it can exhibit toxic effects, such as inducing oxidative stress and causing cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effects without causing toxicity. These findings highlight the importance of dosage optimization in the application of zinc stannate .
Metabolic Pathways
Zinc stannate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle. Additionally, zinc stannate can affect metabolite levels by altering the expression of genes encoding metabolic enzymes. These interactions underscore the role of zinc stannate in regulating cellular energy production and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, zinc stannate is transported and distributed through specific transporters and binding proteins. It can interact with zinc transporters, which facilitate its uptake and distribution within the cell. Zinc stannate can also bind to metallothioneins, proteins that sequester metal ions and regulate their availability. These interactions influence the localization and accumulation of zinc stannate, affecting its biological activity and function .
Subcellular Localization
Zinc stannate exhibits specific subcellular localization, which can impact its activity and function. It can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For example, zinc stannate can localize to the mitochondria, where it influences mitochondrial function and energy production. Understanding the subcellular localization of zinc stannate is essential for elucidating its precise role in cellular processes .
Comparación Con Compuestos Similares
Zinc Oxide (ZnO): A binary oxide with similar semiconducting properties but lower electron mobility and electrical conductivity.
Tin Oxide (SnO₂): Another binary oxide with similar applications in gas sensing and photocatalysis.
Indium Tin Oxide (ITO): A ternary oxide with high electrical conductivity and transparency, commonly used in touch screens and displays.
Uniqueness of Zinc Stannate:
Higher Electron Mobility: Compared to zinc oxide and tin oxide, zinc stannate has higher electron mobility, making it more efficient in electronic applications.
Stability: Zinc stannate is more stable than its binary counterparts, making it more suitable for long-term applications.
Propiedades
Número CAS |
12027-96-2 |
|---|---|
Fórmula molecular |
H6O6SnZn |
Peso molecular |
286.1 g/mol |
Nombre IUPAC |
zinc;tin(4+);hexahydroxide |
InChI |
InChI=1S/6H2O.Sn.Zn/h6*1H2;;/q;;;;;;+4;+2/p-6 |
Clave InChI |
BHTBHKFULNTCHQ-UHFFFAOYSA-H |
SMILES canónico |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Zn+2].[Sn+4] |
Origen del producto |
United States |
Q1: What is the molecular formula of zinc stannate?
A1: Zinc stannate can exist in two main forms with distinct molecular formulas:
Q2: What crystal structures are commonly observed in zinc stannate?
A2: Zinc stannate (ZnSnO3) typically exhibits a cubic perovskite structure. Dizinc stannate (Zn2SnO4) often crystallizes in an inverse spinel cubic structure. [, , ]
Q3: What is the band gap energy of zinc stannate?
A3: The band gap energy of zinc stannate is reported to be in the range of 3.36 - 3.92 eV, making it suitable for applications involving UV light absorption. [, , ]
Q4: How does the synthesis temperature affect the properties of zinc stannate?
A4: Synthesis temperature significantly influences the crystallinity, morphology, and surface area of zinc stannate nanostructures. Higher temperatures generally lead to improved crystallinity and larger particle sizes. [, , ]
Q5: What is the thermal stability of zinc stannate thin films?
A5: Zinc stannate thin films exhibit good thermal stability, with electrical resistance showing only a slight increase even when heated up to 200°C. [] This makes them suitable for high-temperature applications.
Q6: How stable are zinc stannate thin films in acidic and basic solutions?
A6: While less stable than SnO2 in acidic solutions, zinc stannate thin films show reasonable stability in both acidic (HCl) and basic (NaOH) solutions for extended periods. []
Q7: Can zinc stannate be used as a flame retardant additive for polymers?
A7: Yes, zinc stannate, particularly when coated on calcium carbonate, significantly enhances the flame retardancy and smoke suppression properties of polymers like polyvinyl chloride (PVC). [, , , ]
Q8: What are the potential photocatalytic applications of zinc stannate nanostructures?
A8: Zinc stannate nanostructures demonstrate promising photocatalytic activity in the degradation of organic pollutants like Rhodamine B and xylenol orange under UV and visible light irradiation. [, , ]
Q9: How effective is zinc stannate in removing heavy metal ions from water?
A9: Zinc stannate nanostructures exhibit excellent adsorption capacity for Chromium (VI) ions from aqueous solutions. The adsorption process is influenced by pH, temperature, and initial chromium concentration. []
Q10: Can zinc stannate be used in gas sensing applications?
A10: Yes, zinc stannate nanostructures, particularly those with hollow structures, show enhanced gas sensing performance towards various gases like H2S, C2H5OH, and NO2. [, , , ]
Q11: Have first-principles calculations been used to study zinc stannate?
A11: Yes, first-principles calculations have been employed to investigate the electronic structure, magnetic properties, and defect formation energies in zinc stannate, particularly in doped systems. []
Q12: What are the common methods for synthesizing zinc stannate?
A12: Zinc stannate can be synthesized using various methods, including:
- Sol-gel method: A versatile and widely used method for preparing nanomaterials. []
- Co-precipitation method: A simple and cost-effective method for large-scale synthesis. []
- Hydrothermal method: A low-temperature method suitable for controlling nanostructure morphology. [, , ]
- Solid-state route: Involves high-temperature reactions between solid precursors. []
- Molten salt synthesis: Employs a molten salt as a reaction medium for material synthesis. []
- Chemical vapor transport: A gas-phase method for preparing high-quality nanostructures. [, ]
- Sputtering techniques: Used for depositing thin films with controlled composition and thickness. [, ]
Q13: Can zinc stannate be used in solar cell applications?
A13: Yes, zinc stannate thin films show promise as buffer layers and back contacts in CdTe and silicon thin film solar cells due to their high transparency, electrical conductivity, and stability. [, , , , , ]
Q14: How does zinc stannate contribute to the performance of dye-sensitized solar cells (DSSCs)?
A14: Zinc stannate nanostructures can be used as photoanodes in DSSCs, contributing to efficient light harvesting and charge transport. []
Q15: What is the role of zinc stannate in quantum dot-sensitized solar cells (QDSSCs)?
A15: Zinc stannate nanocrystals can function as electrode materials in QDSSCs, enhancing the photoelectric conversion efficiency of the devices. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













